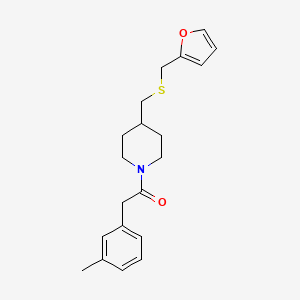

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-16-4-2-5-18(12-16)13-20(22)21-9-7-17(8-10-21)14-24-15-19-6-3-11-23-19/h2-6,11-12,17H,7-10,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYSKKSEKUREAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by its unique structural features, including a furan ring, a piperidine ring, and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

Molecular Structure and Properties

The molecular formula of this compound is C13H17NOS, with a molecular weight of approximately 235.35 g/mol. The presence of the furan and piperidine moieties suggests that this compound may interact with various biological targets, influencing their activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NOS |

| Molecular Weight | 235.35 g/mol |

| Structure | Structure |

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity . The furan and piperidine rings are known to interact with various biological targets, potentially modulating their activities. Research has shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains.

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. Initial findings suggest that it may have efficacy against human cancer cell lines. For instance, compounds with similar piperidine derivatives have shown moderate to significant efficacy against human breast cancer cells, indicating that further investigation into this compound's mechanism of action could yield promising results in oncology.

The exact mechanism of action for this compound has yet to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within biological systems, leading to modulation of key signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Study on Piperidine Derivatives : A study indicated that piperidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the piperidine ring enhanced this activity .

- Anticancer Evaluation : In vitro tests demonstrated that certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential as lead compounds for further development .

- Mechanistic Insights : Research on similar compounds revealed that they could inhibit key enzymes involved in cancer cell survival, such as PARP1, leading to increased apoptosis in treated cells .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Preliminary studies suggest that 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone may exhibit antimicrobial properties. The furan and piperidine rings are known to interact with various biological targets, including enzymes and receptors, potentially modulating their activities. This interaction could lead to therapeutic applications in treating infections.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, including potential antitumor effects. These compounds may inhibit specific enzymes or pathways involved in cancer processes, making them candidates for further investigation in cancer therapy.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies often involve:

- Docking Simulations : These computational methods predict how the compound binds to specific proteins or enzymes.

- Binding Affinity Assays : Experimental techniques measure the strength and stability of the interaction between the compound and its biological targets.

Such studies provide insights into the efficacy and safety profile of the compound, guiding further development in medicinal chemistry.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogues

Key Observations :

- Piperidine vs.

- Thioether Linkers : The target’s furan-thio-methyl group offers moderate hydrophobicity compared to sulfonyl () or oxadiazole sulfanyl () groups, which may enhance metabolic stability .

- Aromatic Substituents : The m-tolyl group provides balanced lipophilicity, contrasting with electron-withdrawing nitro groups () or electron-donating methoxy groups () in analogues .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s molecular weight (~365.5) is within the optimal range for drug-likeness (300–500 Da).

- logP (~3.2) suggests favorable membrane permeability, intermediate between polar piperazine derivatives () and highly lipophilic trifluoromethylphenyl analogues () .

Table 3: Reported Activities of Analogues

Key Observations :

- The target compound’s thioether and furan groups may support antimalarial or antifungal activity, as seen in structurally related compounds (). However, the absence of electron-withdrawing groups (e.g., nitro) could limit potency against Plasmodium species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.